molecular formula C8H18ClNO2S B2674190 2-Propylsulfonylcyclopentan-1-amine;hydrochloride CAS No. 2416228-88-9

2-Propylsulfonylcyclopentan-1-amine;hydrochloride

Cat. No.: B2674190
CAS No.: 2416228-88-9
M. Wt: 227.75
InChI Key: OTIQPHYIQNRPQC-UHFFFAOYSA-N
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Description

2-Propylsulfonylcyclopentan-1-amine;hydrochloride, also known as 2-(propane-1-sulfonyl)cyclopentan-1-amine hydrochloride, is a chemical compound with the CAS Number: 2416228-88-9 . It has a molecular weight of 227.76 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(propylsulfonyl)cyclopentan-1-amine hydrochloride . The InChI code is 1S/C8H17NO2S.ClH/c1-2-6-12(10,11)8-5-3-4-7(8)9;/h7-8H,2-6,9H2,1H3;1H . The InChI key is BSXMEWRWEYABSG-UHFFFAOYSA-N .

It is stored at room temperature . The salt data is Cl .

Scientific Research Applications

Sulfonylation Techniques

A practical and safe sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride has been demonstrated. This method avoids the disposal of wasted amines and is applicable to complex and optically active alcohols, highlighting its mildness and efficiency for potential applications in synthesizing derivatives of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Tanabe et al., 1995).

Synthesis of 3-Arylsulfonylquinolines

The tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, has been developed. This method allows for a straightforward route to form a C-S bond and quinoline ring in one step, offering insights into the potential synthesis routes for related compounds (Zhang et al., 2016).

Microencapsulation Applications

Amidic derivatives of alginate have been synthesized for microencapsulation applications, such as λ-cyhalothrin microcapsule fabrication. This research shows the potential for creating protective coatings or delivery systems for various substances, which could be relevant for derivatives of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Yang et al., 2011).

Hydrophobic Modification for Biomedical Use

Hydrophobically modified sulfobetaine copolymers have been synthesized for their antifouling properties, hemocompatibility, and stimulus-responsive behavior. Such modifications could be relevant for enhancing the biomedical applications of "2-Propylsulfonylcyclopentan-1-amine hydrochloride" derivatives (Woodfield et al., 2014).

Sulfonamide Synthesis for Pharmaceutical Development

A novel method for the synthesis of sulfonamides has been developed, showcasing a pathway for creating potent and selective adenosine A2B receptor antagonists. This research may inform the development of pharmaceutical applications involving "2-Propylsulfonylcyclopentan-1-amine hydrochloride" (Yan et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-propylsulfonylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)8-5-3-4-7(8)9;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXMEWRWEYABSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1CCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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